2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane
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Overview
Description
2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane is a chemical compound with the molecular formula C12H15BrO4 and a molecular weight of 303.152. This compound is characterized by the presence of a bromine atom, an oxirane ring, and methoxyethoxymethoxy groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane typically involves the bromination of a precursor compound followed by the formation of the oxirane ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and epoxidation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl oxiranes.
Scientific Research Applications
2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as anticancer or antiviral agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This reactivity is exploited in various biochemical assays and drug development studies.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-Methoxyaniline: This compound shares the bromine and methoxy groups but lacks the oxirane ring.
2-Bromo-5-Methoxybenzoic Acid: Similar in structure but contains a carboxylic acid group instead of the oxirane ring
Uniqueness
2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-14-4-5-15-8-17-9-2-3-11(13)10(6-9)12-7-16-12/h2-3,6,12H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZSIYTWRXWAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC(=C(C=C1)Br)C2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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